N-tert-butyl-2-hydroxy-5-nitrobenzamide
Description
N-tert-butyl-2-hydroxy-5-nitrobenzamide is a benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen, a hydroxy group at position 2, and a nitro substituent at position 5 of the benzene ring. The nitro group is strongly electron-withdrawing, while the 2-hydroxy group can act as a hydrogen bond donor, enhancing solubility in polar solvents. The tert-butyl moiety introduces steric bulk, which may affect molecular recognition in biological systems or catalytic processes .
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-tert-butyl-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)12-10(15)8-6-7(13(16)17)4-5-9(8)14/h4-6,14H,1-3H3,(H,12,15) |
InChI Key |
WSTGWRPFOVGSOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-hydroxy-5-nitrobenzamide typically involves the nitration of a precursor compound, followed by the introduction of the tert-butyl and hydroxy groups. One common method involves the nitration of 2-hydroxybenzamide to introduce the nitro group at the 5-position. This is followed by the alkylation of the amide nitrogen with tert-butyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: The major product would be N-tert-butyl-2-oxo-5-nitrobenzamide.
Reduction: The major product would be N-tert-butyl-2-hydroxy-5-aminobenzamide.
Substitution: The major products would depend on the substituent introduced, such as N-tert-butyl-2-alkoxy-5-nitrobenzamide.
Scientific Research Applications
N-tert-butyl-2-hydroxy-5-nitrobenzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-hydroxy-5-nitrobenzamide would depend on its specific application. For example, if it is being studied for its biological activity, it may interact with specific molecular targets such as enzymes or receptors. The hydroxy and nitro groups could play a role in its binding affinity and specificity for these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
3,5,N-Tri-tert-butyl-2-hydroxybenzamide (1–OH)
- Structural Differences : This compound features tert-butyl groups at positions 3, 5, and N, unlike the nitro-substituted derivative.
- Solubility and Reactivity : The additional tert-butyl groups enhance lipophilicity, likely reducing aqueous solubility compared to the nitro analog. The lack of a nitro group may also decrease reactivity in electrophilic substitution reactions .
- Applications: The tri-tert-butyl structure may improve stability in nonpolar environments, making it suitable for hydrophobic matrices or lipid-based formulations.
2-Bromo-N-(tert-butyl)-5-fluorobenzamide
- Structural Differences : Substitutions include bromine (position 2) and fluorine (position 5), with a tert-butyl group on the amide nitrogen.
- Electronic Effects: Bromine (electron-withdrawing via inductive effects) and fluorine (high electronegativity) create a distinct electronic profile.
- Reactivity : Bromine may facilitate nucleophilic aromatic substitution, whereas the nitro group in the target compound could enhance electrophilic reactivity. Fluorine’s small size minimizes steric hindrance compared to nitro .
- Biological Implications : Halogenated analogs are often explored for antimicrobial or anticancer activity due to their ability to disrupt cellular processes.
2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide
- Structural Complexity: Incorporates a benzimidazole ring and methylamino groups, creating a larger, more rigid structure.
- The target compound’s simpler structure may offer better solubility and metabolic stability.
- Applications : Benzimidazole derivatives are common in drug design (e.g., antivirals), but the nitro-substituted benzamide might prioritize different biological targets due to its distinct electronic profile .
Methyl 4-tert-butylbenzoate
- Functional Group Variation : An ester replaces the amide, altering reactivity.
- Reactivity : Esters are more susceptible to hydrolysis than amides. The tert-butyl group provides steric protection, but the absence of a nitro or hydroxy group reduces hydrogen-bonding capacity.
- Utility : Likely used as a synthetic intermediate, whereas the amide structure of the target compound may favor stability in biological environments .
Comparative Data Table
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Potential Applications |
|---|---|---|---|---|
| N-tert-butyl-2-hydroxy-5-nitrobenzamide | 2-OH, 5-NO₂, N-tert-butyl | ~252.25 (estimated) | High acidity (2-OH), electron-deficient | Pharmaceuticals, catalysis |
| 3,5,N-Tri-tert-butyl-2-hydroxybenzamide | 2-OH, 3,5,N-tert-butyl | ~335.48 (estimated) | Highly lipophilic, steric hindrance | Material science, hydrophobic coatings |
| 2-Bromo-N-(tert-butyl)-5-fluorobenzamide | 2-Br, 5-F, N-tert-butyl | ~300.17 (estimated) | Halogenated, moderate reactivity | Antimicrobial agents |
| Methyl 4-tert-butylbenzoate | 4-tert-butyl, COOCH₃ | 192.25 | Hydrolytically unstable | Synthetic intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
